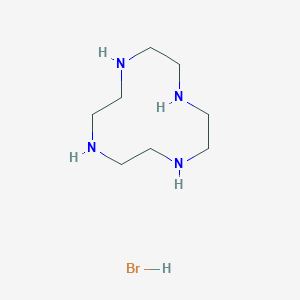

1,4,7,10-Tetrazacyclododecane;hydrobromide

Descripción

1,4,7,10-Tetrazacyclododecane;hydrobromide, also known as cyclen, is a macrocyclic compound with four nitrogen atoms in its ring structure. This compound is widely used in various fields due to its ability to form stable complexes with metal ions. It is particularly significant in the field of coordination chemistry and has applications in medical diagnostics, particularly in magnetic resonance imaging (MRI) and radiopharmaceuticals .

Propiedades

Número CAS |

137837-22-0 |

|---|---|

Fórmula molecular |

C8H21BrN4 |

Peso molecular |

253.18 g/mol |

Nombre IUPAC |

1,4,7,10-tetrazacyclododecane;hydrobromide |

InChI |

InChI=1S/C8H20N4.BrH/c1-2-10-5-6-12-8-7-11-4-3-9-1;/h9-12H,1-8H2;1H |

Clave InChI |

POTHRQAKAHRKOY-UHFFFAOYSA-N |

SMILES canónico |

C1CNCCNCCNCCN1.Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Tetrazacyclododecane typically involves the Richman-Atkins cyclization method. This method includes the reaction of diethylenetriamine with formaldehyde and formic acid to form the macrocyclic ring . The reaction conditions usually involve heating the reactants under reflux in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of 1,4,7,10-Tetrazacyclododecane often follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the formation of the desired product with high yield and purity. The product is then purified through crystallization or distillation techniques .

Análisis De Reacciones Químicas

Types of Reactions

1,4,7,10-Tetrazacyclododecane undergoes various chemical reactions, including:

Complexation Reactions: Forms stable complexes with metal ions such as zinc, copper, and nickel.

Substitution Reactions: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Complexation: Typically involves the use of metal salts such as zinc chloride or copper sulfate in aqueous or alcoholic solutions.

Substitution: Common reagents include alkyl halides or acyl chlorides under basic conditions.

Major Products

Metal Complexes: Such as zinc-cyclen or copper-cyclen complexes.

Substituted Derivatives: Such as N-alkylated or N-acylated cyclen derivatives.

Aplicaciones Científicas De Investigación

1,4,7,10-Tetrazacyclododecane has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1,4,7,10-Tetrazacyclododecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the ring structure act as electron donors, coordinating with metal ions to form stable chelates. This property is exploited in various applications, such as enhancing the contrast in MRI by forming complexes with gadolinium ions .

Comparación Con Compuestos Similares

1,4,7,10-Tetrazacyclododecane is compared with other macrocyclic compounds such as:

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): DOTA is similar in structure but has additional acetic acid groups, making it more versatile for conjugation with biomolecules.

1,4,8,11-Tetraazacyclotetradecane (Cyclam): Cyclam has a larger ring size and different coordination properties.

1,4,7-Triazacyclononane (TACN): TACN has three nitrogen atoms in its ring and forms less stable complexes compared to cyclen.

1,4,7,10-Tetrazacyclododecane is unique due to its optimal ring size and nitrogen atom arrangement, providing a balance between stability and reactivity in its metal complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.